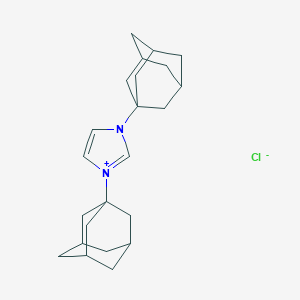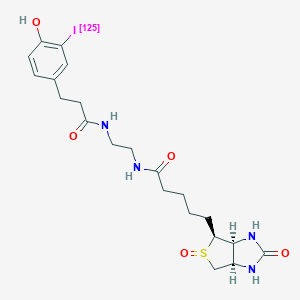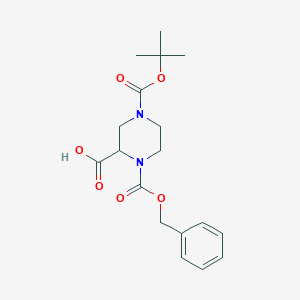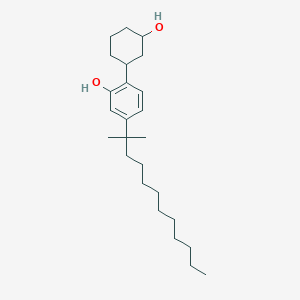
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol, also known as CP 55,940, is a synthetic cannabinoid receptor agonist. It was first synthesized in the 1980s by Pfizer, Inc. as part of a research program aimed at developing new analgesic drugs. CP 55,940 is a potent and selective agonist of the CB1 cannabinoid receptor, which is primarily found in the central nervous system.
Wirkmechanismus
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 exerts its effects by binding to and activating the CB1 cannabinoid receptor, which is primarily found in the central nervous system. This receptor is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood modulation. Activation of the CB1 receptor by 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been found to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and the modulation of neurotransmitter release. It has also been shown to have effects on the cardiovascular system, including vasodilation and a decrease in blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 for laboratory experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 receptor activation in a highly controlled manner. However, the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 and other synthetic cannabinoids. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and potency. Another area of research is the identification of new therapeutic applications for these compounds, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 is a synthetic cannabinoid receptor agonist that has been extensively studied for its potential therapeutic applications. It exerts its effects by binding to and activating the CB1 cannabinoid receptor, and has been found to have a wide range of biochemical and physiological effects. While the use of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 in laboratory experiments is limited by its high cost and the need for specialized equipment and expertise, there are many potential future directions for research on this and other synthetic cannabinoids.
Synthesemethoden
The synthesis of 2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 involves several steps, including the condensation of 2-cyclohexanone with 3-(1,1-dimethylheptyl)phenol, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol 55,940 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been found to have potent analgesic and anti-inflammatory effects in animal models, and has shown promise as a treatment for conditions such as multiple sclerosis, neuropathic pain, and epilepsy.
Eigenschaften
CAS-Nummer |
132296-13-0 |
|---|---|
Produktname |
2-(3-Hydroxycyclohexyl)-5-(2-methyldodecan-2-YL)phenol |
Molekularformel |
C25H42O2 |
Molekulargewicht |
374.6 g/mol |
IUPAC-Name |
2-(3-hydroxycyclohexyl)-5-(2-methyldodecan-2-yl)phenol |
InChI |
InChI=1S/C25H42O2/c1-4-5-6-7-8-9-10-11-17-25(2,3)21-15-16-23(24(27)19-21)20-13-12-14-22(26)18-20/h15-16,19-20,22,26-27H,4-14,17-18H2,1-3H3 |
InChI-Schlüssel |
KSCXLGMGWOMHOK-RBBKRZOGSA-N |
Isomerische SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Kanonische SMILES |
CCCCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



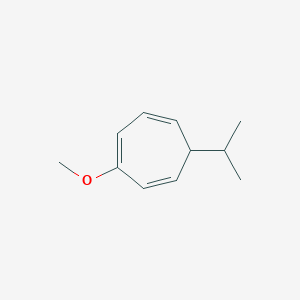
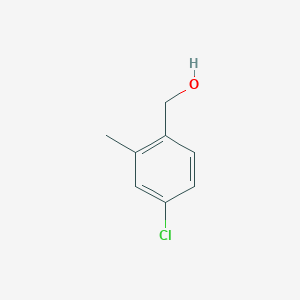
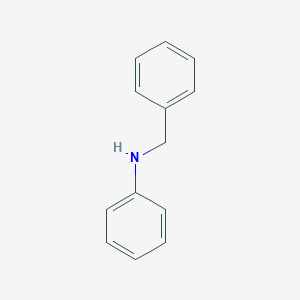
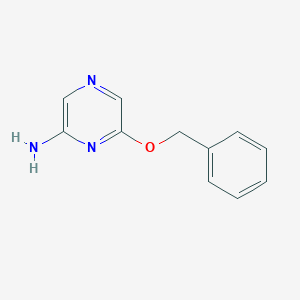
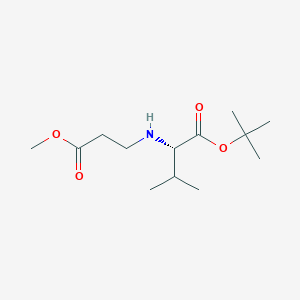
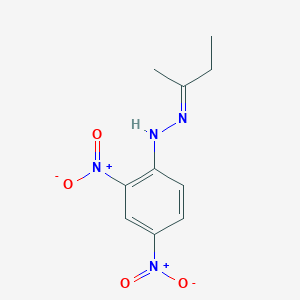
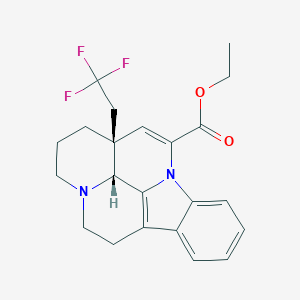
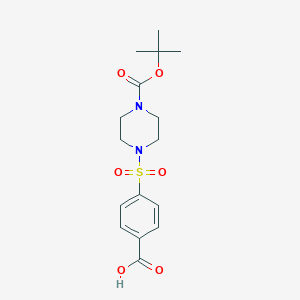
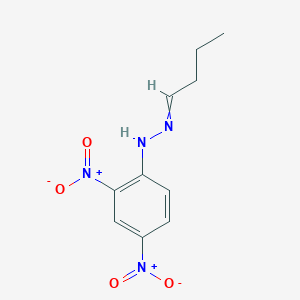
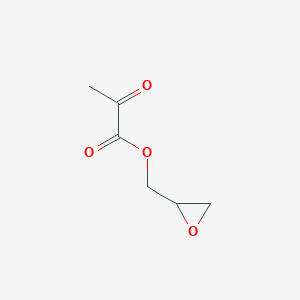
![2-Chloro-6-methylimidazo[1,2-b]pyridazine](/img/structure/B143242.png)
